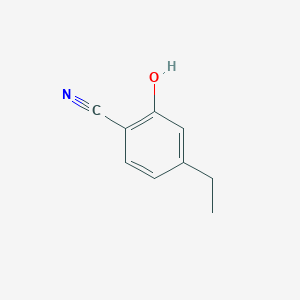

4-Ethyl-2-hydroxybenzonitrile

Description

Overview of Substituted Benzonitriles as a Class of Organic Compounds

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile group and at least one other substituent. acs.orgfrontiersin.org These compounds are integral to numerous areas of chemical research and industry. ontosight.ai The nitrile group is a powerful functional group that can undergo a wide variety of chemical transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions. oup.com

The nature and position of the substituents on the benzene ring profoundly influence the reactivity and physical properties of the benzonitrile (B105546) derivative. nih.gov Electron-donating or electron-withdrawing groups can alter the electron density of the nitrile group and the aromatic ring, thereby affecting the compound's role in various reactions. This variability makes substituted benzonitriles valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic properties. ontosight.aievitachem.com

Historical Context and Evolution of Research on 2-Hydroxybenzonitriles

Research into 2-hydroxybenzonitriles, also known as salicylonitriles, has a rich history rooted in the exploration of aromatic compounds and their derivatives. Early investigations focused on the fundamental synthesis and reactivity of these molecules. A key challenge in their preparation was the potential for the hydrolysis of the nitrile group to an amide, particularly in the presence of water generated during the reaction. googleapis.com

Over time, more sophisticated synthetic methods have been developed to improve yields and purity. chemicalbook.com The evolution of analytical techniques has also been crucial, allowing for more detailed characterization of these compounds and their reaction products. frontiersin.org Research has expanded to explore the diverse applications of 2-hydroxybenzonitriles as precursors to a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. github.comsigmaaldrich.com A significant area of modern research involves the development of catalytic processes for their synthesis and functionalization, aiming for more efficient and environmentally benign methods. nih.gov

Significance of 4-Ethyl-2-hydroxybenzonitrile in Advanced Organic Synthesis and Related Fields

The specific structure of this compound, with its ethyl group at the para position relative to the hydroxyl group, provides a unique combination of steric and electronic properties. This makes it a valuable intermediate in advanced organic synthesis. The presence of three distinct functional groups offers multiple reaction pathways for further molecular elaboration.

Its derivatives are of interest in various fields. For instance, the core structure is related to compounds with potential applications in materials science, such as liquid crystals, where molecular shape and polarity are critical. evitachem.com In medicinal chemistry, the benzonitrile moiety is a common feature in the design of enzyme inhibitors and other therapeutic agents. The strategic placement of the ethyl and hydroxyl groups can influence how the molecule interacts with biological targets.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound is driven by several key objectives. A primary focus is the development of novel and efficient synthetic routes to the compound itself and its derivatives. This includes the exploration of new catalysts and reaction conditions to improve sustainability and atom economy.

Another major area of research is the investigation of its reactivity. Understanding how the interplay of the nitrile, hydroxyl, and ethyl groups dictates the outcome of various chemical transformations is fundamental to its application in multi-step syntheses. Furthermore, computational studies are employed to model its electronic structure and predict its reactivity, providing insights that can guide experimental work. frontiersin.org The overarching goal of this academic pursuit is to fully harness the synthetic potential of this compound for the creation of new and valuable molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

4-ethyl-2-hydroxybenzonitrile |

InChI |

InChI=1S/C9H9NO/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5,11H,2H2,1H3 |

InChI Key |

WOZVPMDTZPJZAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 2 Hydroxybenzonitrile and Analogues

Conventional Synthetic Routes to 2-Hydroxybenzonitriles

Traditional methods for synthesizing the 2-hydroxybenzonitrile (B42573) scaffold are foundational in organic chemistry. These routes typically involve multi-step processes, including the dehydration of oximes, direct cyanation of aromatic rings, or one-pot conversions from aldehydes.

A primary and widely used method for preparing aromatic nitriles involves the dehydration of aldoximes. asianpubs.org For 2-hydroxybenzonitriles, this process begins with the corresponding 2-hydroxyarylaldehyde. The aldehyde is first reacted with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride, to form a 2-hydroxyaryloxime intermediate. smolecule.comgoogle.com This oxime is then subjected to a dehydration step, where the C=N-OH group is converted into a C≡N (nitrile) group.

This transformation can be achieved using a variety of dehydrating agents and conditions. asianpubs.org The choice of reagent can influence the reaction's efficiency, yield, and compatibility with other functional groups on the aromatic ring. This two-step approach provides a reliable pathway to the desired benzonitrile (B105546) structure.

Direct cyanation of an existing benzene (B151609) ring is another key strategy. This approach involves introducing a nitrile group onto an aromatic substrate that already possesses a hydroxyl group and an ethyl group at the desired positions. Common methods include the Rosenmund-von Braun reaction, which uses copper(I) cyanide to displace an aryl halide, and palladium-catalyzed cyanations.

Modern palladium-catalyzed methods are often preferred due to their high efficiency and broad functional group tolerance. organic-chemistry.org These reactions typically employ a palladium catalyst in conjunction with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II), to convert aryl halides or triflates into the corresponding nitriles. organic-chemistry.orgscientificupdate.com Nickel-catalyzed systems have also been developed as a cost-effective alternative for the cyanation of aryl chlorides and sulfonates. organic-chemistry.org For instance, the cyanation of aryl chlorides can be achieved using less toxic Zn(CN)₂ with a nickel catalyst system. organic-chemistry.org

To improve efficiency and reduce the number of synthetic steps, one-pot procedures starting from aromatic aldehydes are frequently employed. asianpubs.orgnih.gov In this method, an aromatic aldehyde, such as 4-ethyl-2-hydroxybenzaldehyde, is reacted directly with hydroxylamine hydrochloride in a single vessel. smolecule.comajgreenchem.com The reaction is designed so that the initially formed aldoxime is not isolated but is dehydrated in situ to yield the final nitrile product. nih.gov

These one-pot conversions are often facilitated by reagents that can act as both a solvent and a catalyst for the dehydration step, such as formic acid. nih.govrsc.org Other catalytic systems, including ferrous sulfate (B86663) in DMF or reactions on a silica-gel support, have been developed to create milder, more environmentally friendly, and efficient transformations from aldehydes to nitriles. asianpubs.orgajgreenchem.com

Advanced Synthetic Strategies for 4-Ethyl-2-hydroxybenzonitrile

Research into the synthesis of benzonitriles continues to focus on developing more advanced, efficient, and selective methods. Catalytic approaches, in particular, have become central to modern organic synthesis, offering milder reaction conditions and improved yields.

Catalysis plays a crucial role in overcoming the limitations of conventional synthetic methods. Homogeneous transition-metal catalysis has been instrumental in activating otherwise inert C-H and C-C bonds for cyanation. digitellinc.com Lewis acid catalysis has also emerged as a powerful tool, particularly for activating substrates and facilitating bond-forming reactions under mild conditions. utexas.edumdpi.com These strategies aim to provide more direct and atom-economical routes to complex molecules like this compound.

Metal-mediated and Lewis acid-catalyzed reactions are at the forefront of advanced benzonitrile synthesis. Lewis acids are electron-pair acceptors that can activate carbonyls, imines, and other functional groups toward nucleophilic attack. Zinc chloride (ZnCl₂), an inexpensive, easy-to-handle, and moderately toxic Lewis acid, is widely used in organic synthesis for this purpose. nih.govsbq.org.br

In the context of 2-hydroxybenzonitrile chemistry, ZnCl₂ has been effectively used to promote reactions involving the nitrile or hydroxyl group. For example, it catalyzes the domino reaction of 2-hydroxybenzonitriles with ketones to produce 1,3-benzoxazin-4-ones, demonstrating its ability to facilitate cyclization under mild, acid-free conditions. nih.govrsc.orgrsc.org This catalytic activity highlights its potential utility in the synthesis of this compound itself, where it could be used to promote the key dehydration of the oxime intermediate, potentially leading to higher yields and cleaner reactions. smolecule.com The interaction of Lewis acids with the nitrogen lone pair of the nitrile group can facilitate C-CN bond cleavage or formation, indicating their importance in designing innovative catalytic systems for nitrile synthesis. utexas.edu

Below is an interactive table summarizing the features of ZnCl₂-promoted reactions relevant to this chemical class.

| Feature | Description | Reference |

| Catalyst Type | Lewis Acid | nih.govsbq.org.br |

| Cost | Inexpensive and commercially available | nih.gov |

| Handling | Operationally simple and easy to handle | nih.govsbq.org.br |

| Reaction Conditions | Mild, often avoiding strong corrosive acids | nih.govrsc.org |

| Efficiency | Promotes reactions to give good to high yields | nih.govrsc.org |

| Workup | Generally leads to an easy workup procedure | nih.gov |

Catalytic Approaches in Benzonitrile Synthesis

Electrocatalytic Methodologies

Electrosynthesis is an emerging powerful tool in organic chemistry, offering pathways to drive reactions using electricity, often under mild and reagent-free conditions. While direct electrocatalytic synthesis of this compound is not extensively documented, related electrochemical transformations highlight the potential of this methodology for the functionalization of phenol (B47542) derivatives.

A notable example is the electrochemical approach to the Ritter-type reaction for the direct C(sp²)–H amination of free phenols. This method allows for the synthesis of paracetamol and its analogues under exogenous oxidant- and catalyst-free conditions. The reaction is conducted in an undivided cell, typically with a graphite (B72142) anode and a nickel cathode, using acetonitrile (B52724) as both the solvent and the nitrogen source. nih.gov This type of regioselective C-H functionalization demonstrates the capability of electrocatalysis to create new carbon-nitrogen bonds on a phenol ring, a key step in forming analogues of hydroxybenzonitriles. nih.gov

Table 1: Example of Electrocatalytic C-H Functionalization of Phenols

| Reaction Type | Substrate | Reagent/Solvent | Conditions | Key Feature |

|---|---|---|---|---|

| Ritter-type C-H Amination | Free Phenols | Acetonitrile | Undivided cell, Graphite Anode, Nickel Cathode, Catalyst-Free | Direct para-selective amination of the phenol ring |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical synthetic strategy. nih.govrsc.org These reactions are powerful tools for creating complex molecules and functional polymers from simple precursors.

2-Hydroxybenzonitrile and its analogues can be utilized as key building blocks in MCRs. For instance, copper-catalyzed multicomponent polymerizations (MCPs) of diynes, disulfonyl azides, and 2-hydroxybenzonitrile have been developed. acs.org These reactions, catalyzed by copper(I) chloride in the presence of a base like triethylamine, produce functional poly(N-sulfonylimine)s containing iminocoumarin units. acs.org This process is highly efficient, proceeds under mild conditions, and is atom-economical, with nitrogen gas being the only byproduct. The resulting polymers can achieve high molecular weights and are produced in high yields. acs.org

Another example involves the one-step, three-component synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.com This reaction demonstrates the utility of the nitrile functionality in building complex heterocyclic scaffolds through MCRs with high atom efficiency, as water is the only molecule lost. mdpi.com

Selective Functionalization and Derivatization

The selective functionalization of the benzonitrile core is crucial for creating a diverse range of analogues with tailored properties. Directing group strategies and catalyst control are often employed to achieve high regioselectivity in C–H bond functionalization.

For a substrate like this compound, the existing hydroxyl group can act as an endogenous directing group, typically favoring functionalization at the ortho positions (C3 and C5). However, achieving selectivity at other positions often requires different strategies. An efficient Lewis acid-promoted site-selective electrophilic cyanation of 3-substituted phenols has been developed using methylthiocyanate (MeSCN) as the cyanating agent, affording 2-hydroxybenzonitriles with high regioselectivity.

Recent advances have focused on achieving meta-selective C-H functionalization of phenol derivatives by employing a removable nitrile-based directing group. This strategy leverages the interaction between the nitrile and a metal catalyst to direct olefination to the meta position, overcoming the inherent preference for ortho substitution. Furthermore, para-selective C-H functionalization of phenols can be achieved through cooperative catalysis involving bismuth(III) triflate and a Brønsted acid, reacting with diazo compounds to furnish triarylmethane structures. nih.gov

Table 2: Regioselective C-H Functionalization Strategies for Phenol Derivatives

| Position | Methodology | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| ortho | Directed C-H Thiolation | Co(II) catalyst / Acetic Anhydride | Uses the free hydroxyl group with a directing group for functionalization. nih.gov |

| meta | Nitrile-Based Directing Group | Transition Metal Catalyst | Overcomes inherent ortho-directing effect of the hydroxyl group. |

| para | Cooperative Catalysis | Bismuth(III) triflate / Brønsted acid | Highly selective C-H functionalization with diazo compounds. nih.gov |

Green Chemistry Principles in the Synthesis of 2-Hydroxybenzonitriles

The application of green chemistry principles aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Systems

A significant green chemistry approach for synthesizing 2-hydroxybenzonitriles is the gas-phase dehydration of 2-hydroxybenzamide (salicylamide). This method involves passing the vaporized amide over a solid heterogeneous catalyst at high temperatures and reduced pressure. A particularly effective catalyst for this transformation is silica (B1680970) gel impregnated with phosphoric acid. This solvent-free process is advantageous as it minimizes waste and avoids the formation of triazine byproducts, which can be problematic in liquid-phase reactions.

Table 3: Gas-Phase Dehydration of 2-Hydroxybenzamide

| Catalyst | Temperature | Pressure | Crude Purity | Yield |

|---|---|---|---|---|

| Phosphoric acid-impregnated silica gel | 380–400°C | 20–40 mbar | >90% | ~85% |

Utilization of Ionic Liquids and Sustainable Reagents

Ionic liquids (ILs) have gained attention as green reaction media due to their low volatility, thermal stability, and potential for recyclability. In the context of synthesizing 2-hydroxybenzonitrile analogues, ILs can be employed in palladium-catalyzed cyanation reactions. For example, the cyanation of aryl halides (such as a 2-bromo-4-ethylphenol) can be effectively carried out in ILs like 1-butyl-3-methylimidazolium hexafluorophosphate. The IL serves to stabilize the palladium nanoparticle catalyst, preventing agglomeration and enhancing its recyclability. researchgate.netscispace.comnih.gov

The choice of cyanide source is also a critical aspect of green synthesis. Traditional reagents like NaCN or KCN are highly toxic. Sustainable alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is significantly less toxic, have been successfully used in palladium-catalyzed cyanations of aryl imidazolylsulfonates (derived from phenols). organic-chemistry.org This approach provides an environmentally benign route to benzonitriles from readily available phenols. organic-chemistry.org

Waste Minimization and Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. buecher.dechemrxiv.orgjocpr.comprimescholars.com

Addition and Rearrangement Reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the product.

Multi-Component Reactions (MCRs) , as discussed in section 2.2.2, are highly atom-economical. For example, in the copper-catalyzed polymerization involving 2-hydroxybenzonitrile, the only byproduct is nitrogen gas, leading to a very high incorporation of the monomer atoms into the final polymer. acs.org

Elimination Reactions , such as the gas-phase dehydration of 2-hydroxybenzamide, can also be highly atom-economical. In this case, the desired 2-hydroxybenzonitrile is formed with the elimination of only a small molecule (water), resulting in minimal waste.

Substitution Reactions , often used in traditional syntheses, tend to have lower atom economy. For instance, the cyanation of an aryl halide generates a stoichiometric amount of salt byproduct, which must be separated and disposed of.

By prioritizing catalytic methods, MCRs, and solvent-free conditions, the synthesis of this compound and its analogues can be designed to maximize atom economy and minimize environmental impact. buecher.dejocpr.comprimescholars.com

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 2 Hydroxybenzonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This polarity is the basis for its most common transformations: hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis Pathways and Conditions

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids, proceeding through an amide intermediate. libretexts.org This transformation can be achieved under either acidic or basic conditions, with the mechanism varying accordingly. organicchemistrytutor.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. youtube.comlumenlearning.com This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers follows, leading to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 4-Ethyl-2-hydroxybenzoic acid. libretexts.orgorganicchemistrytutor.com

In a base-catalyzed mechanism, a strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide. libretexts.org Depending on the reaction conditions, such as temperature and concentration of the base, the reaction can be stopped at the amide stage or can proceed to completion to form a carboxylate salt, which upon acidic workup yields the carboxylic acid. organicchemistrytutor.com

| Reaction | Reagents/Catalyst | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl) | Heat | 4-Ethyl-2-hydroxybenzoic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq) | Vigorous heating/reflux | 4-Ethyl-2-hydroxybenzoic acid |

| Mild Base-Catalyzed Hydrolysis | NaOH (aq) | Milder conditions | 4-Ethyl-2-hydroxybenzamide |

Reduction Reactions

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

The complete reduction of a nitrile to a primary amine (R-CH₂NH₂) is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether, followed by an acidic workup. studymind.co.ukmasterorganicchemistry.com Other reagents capable of this transformation include catalytic hydrogenation with metal catalysts like Raney nickel or platinum, often under high pressure and temperature, or using sodium metal in ethanol. studymind.co.ukwikipedia.org For aromatic nitriles, diisopropylaminoborane in the presence of catalytic lithium borohydride has also proven effective. nih.govorganic-chemistry.org

Partial reduction of a nitrile to an aldehyde is a more delicate transformation, requiring a less reactive, sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. chemistrysteps.commasterorganicchemistry.com The reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction. chemistrysteps.comadichemistry.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. masterorganicchemistry.com This intermediate is stable at low temperatures but is readily hydrolyzed to an aldehyde upon aqueous workup. adichemistry.comorganic-synthesis.com

| Desired Product | Reagent(s) | Typical Conditions | Final Product |

| Primary Amine | 1. LiAlH₄ 2. H₃O⁺ | 1. Dry Ether 2. Aqueous workup | (4-Ethyl-2-hydroxyphenyl)methanamine |

| Primary Amine | H₂ / Metal Catalyst (Ni, Pt) | High temperature and pressure | (4-Ethyl-2-hydroxyphenyl)methanamine |

| Aldehyde | 1. DIBAL-H 2. H₂O | 1. Toluene or THF, -78 °C 2. Aqueous workup | 4-Ethyl-2-hydroxybenzaldehyde |

Cycloaddition and Cyclization Reactions

The nitrile group can participate in various cycloaddition and cyclization reactions to form heterocyclic systems.

Cyclization: A notable cyclization reaction for 2-hydroxybenzonitriles, including the 4-ethyl derivative, is the condensation with ketones in the presence of a Lewis acid catalyst (e.g., zinc chloride) to form 1,3-benzoxazine derivatives. smolecule.com This reaction involves the initial formation of an intermediate that subsequently cyclizes, incorporating the nitrile nitrogen into the new heterocyclic ring.

Cycloaddition: While specific examples involving 4-Ethyl-2-hydroxybenzonitrile are not extensively documented, the benzonitrile (B105546) moiety is known to act as a dipolarophile in [3+2] cycloaddition reactions. For instance, benzonitrile N-oxide, a 1,3-dipole, reacts with various alkenes (dipolarophiles) to yield Δ²-isoxazolines. mdpi.comresearchgate.net It is plausible that this compound could react with 1,3-dipoles, where the C≡N triple bond serves as the dipolarophile, leading to five-membered heterocyclic rings. libretexts.org The reaction rate and regioselectivity of such cycloadditions are governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital theory. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

| Cyclization | This compound, Ketone (e.g., acetone) | Lewis Acid (e.g., ZnCl₂) | 1,3-Benzoxazine derivative |

| [3+2] Cycloaddition (Hypothetical) | This compound, 1,3-Dipole (e.g., an azide or nitrone) | Thermal or catalytic | Five-membered heterocycle (e.g., tetrazole or isoxazoline derivative) |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can act as a nucleophile, a proton donor, and an activating group for electrophilic aromatic substitution. Its reactivity is modulated by the presence of the other substituents on the aromatic ring.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can be readily converted into ethers (O-alkylation) or esters (O-acylation).

O-Alkylation involves the reaction of the phenoxide ion with an alkylating agent, such as an alkyl halide. The reaction is typically carried out in the presence of a base (e.g., NaOH, K₂CO₃) to deprotonate the weakly acidic phenol (B47542), thereby increasing its nucleophilicity. Phase-transfer catalysis is an efficient technique for this process, facilitating the transfer of the phenoxide anion into an organic phase to react with the alkyl halide. lew.ro

O-Acylation is the esterification of the phenolic hydroxyl group. ucalgary.ca This can be achieved by reacting the phenol with an acylating agent like an acid chloride or an acid anhydride. The reaction is often performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (Schotten-Baumann reaction), to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol. lew.ro

| Reaction Type | Reagent | Base/Catalyst | Product |

| O-Alkylation (Etherification) | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | 4-Ethyl-2-methoxybenzonitrile |

| O-Acylation (Esterification) | Acyl Chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine) | 4-cyano-3-ethylphenyl acetate |

Hydrogen Bonding and Intramolecular Interactions

A key structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the lone pair of electrons on the nitrile nitrogen.

This intramolecular hydrogen bond significantly influences the molecule's physical and chemical properties. It tends to increase the acidity of the phenolic proton compared to phenols where this interaction is absent, as it stabilizes the conjugate base. quora.comdocbrown.info However, this same interaction can decrease the nucleophilicity of the hydroxyl oxygen by reducing the availability of its lone pairs. docbrown.info Studies on similar ortho-hydroxybenzoyl compounds confirm the existence and strength of such hydrogen bonds. acs.org

The presence of this internal hydrogen bond can affect reactivity. For instance, it can promote certain reactions by holding the molecule in a specific conformation or by facilitating intramolecular proton transfer. tandfonline.comresearchgate.net Conversely, breaking this stable intramolecular bond is a prerequisite for forming intermolecular hydrogen bonds with solvent molecules or other reagents, which can represent an energetic barrier for certain reactions. researchgate.net The balance between intra- and intermolecular hydrogen bonding is dependent on the solvent and temperature. researchgate.net The strength of the intramolecular hydrogen bond itself is influenced by the other substituents on the ring; electron-withdrawing groups can strengthen it, while electron-donating groups may weaken it. researchgate.net

Reactions at the Aromatic Ring

The aromatic ring of this compound is the primary site for substitution reactions, with the regiochemical outcome being a consequence of the combined directing effects of the existing substituents.

In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The hydroxyl and ethyl groups are strong and weak activating groups, respectively, and are both ortho, para-directors. The nitrile group is a deactivating group and a meta-director. In this compound, the hydroxyl group is at position 2, the ethyl group at position 4, and the nitrile group at position 1.

The powerful ortho, para-directing influence of the hydroxyl group, coupled with the weaker ortho, para-directing effect of the ethyl group, dictates that electrophilic attack will preferentially occur at positions 3 and 5, which are ortho and para to the hydroxyl group and ortho to the ethyl group. The position para to the hydroxyl group (position 5) is also ortho to the ethyl group, making it a highly activated site. The position ortho to the hydroxyl group (position 3) is also ortho to the ethyl group, representing another favorable position for electrophilic attack. The deactivating effect of the nitrile group and its meta-directing nature will disfavor substitution at positions 2, 4, and 6.

Common electrophilic aromatic substitution reactions for phenolic compounds include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions are expected to yield primarily 3- and 5-substituted products. For instance, nitration with dilute nitric acid would likely produce a mixture of 4-Ethyl-2-hydroxy-3-nitrobenzonitrile and 4-Ethyl-2-hydroxy-5-nitrobenzonitrile. viu.ca

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com Subsequently, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

| Reaction | Typical Reagents | Expected Major Products |

|---|---|---|

| Nitration | Dilute HNO₃ | 4-Ethyl-2-hydroxy-3-nitrobenzonitrile, 4-Ethyl-2-hydroxy-5-nitrobenzonitrile |

| Bromination | Br₂ in a non-polar solvent | 3-Bromo-4-ethyl-2-hydroxybenzonitrile, 5-Bromo-4-ethyl-2-hydroxybenzonitrile |

| Sulfonation | Concentrated H₂SO₄ | 4-Ethyl-2-hydroxy-3-benzenesulfonic acid, 4-Ethyl-2-hydroxy-5-benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-Alkyl-4-ethyl-2-hydroxybenzonitrile, 5-Alkyl-4-ethyl-2-hydroxybenzonitrile |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 3-Acyl-4-ethyl-2-hydroxybenzonitrile, 5-Acyl-4-ethyl-2-hydroxybenzonitrile |

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org In this compound, the nitrile group acts as a strong electron-withdrawing group. Therefore, if a good leaving group, such as a halogen, were present at the positions ortho or para to the nitrile group (positions 2 and 6, or position 4), the molecule would be activated towards nucleophilic aromatic substitution.

For instance, in a hypothetical derivative like 5-chloro-4-ethyl-2-hydroxybenzonitrile, the chlorine atom is ortho to the nitrile group, making it susceptible to displacement by nucleophiles. The reaction proceeds through a two-step mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitrile group. libretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org

The presence of the electron-donating hydroxyl and ethyl groups would generally disfavor nucleophilic aromatic substitution by increasing the electron density of the ring. However, the powerful activating effect of the nitrile group can overcome this, particularly for leaving groups positioned ortho or para to it.

Domino and Cascade Reaction Mechanisms

Domino and cascade reactions, also known as tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient in terms of atom economy and step economy. While specific domino or cascade reactions starting directly from this compound are not extensively documented, the reactivity of the constituent functional groups suggests potential for such transformations.

One plausible cascade reaction involves the initial reaction at the nitrile or hydroxyl group, followed by an intramolecular cyclization. For example, 2-hydroxybenzonitriles are known precursors for the synthesis of benzofuran derivatives. A one-pot reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones in the presence of a base like cesium carbonate can lead to the formation of 3-amino-2-aroylbenzofurans. researchgate.net This process likely involves an initial nucleophilic substitution of the bromide by the phenoxide, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group.

Another potential domino reaction could involve an initial electrophilic substitution on the aromatic ring, followed by a cyclization involving one of the functional groups. For instance, a Friedel-Crafts acylation followed by an intramolecular condensation with the hydroxyl group could lead to the formation of xanthone derivatives.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic effects of its substituents. The electron-donating hydroxyl and ethyl groups increase the rate of electrophilic aromatic substitution by stabilizing the transition state leading to the arenium ion intermediate. The electron-withdrawing nitrile group, on the other hand, deactivates the ring and slows down this reaction.

The Hammett equation provides a quantitative measure of the effect of substituents on the reaction rates and equilibria of aromatic compounds. The equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the substituent. utexas.edu

The table below presents rate constants for the nitrosation of various substituted phenols, illustrating the influence of substituents on the reaction rate.

| Substituent | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| H | 0.0131 |

| o-CH₃ | 0.071 |

| 2,6-(CH₃)₂ | 0.37 |

| o-tert-butyl | 0.0915 |

| o-COCH₃ | 0.00014 |

| o-allyl | 0.037 |

Thermodynamically, the stability of the products of aromatic substitution is a key factor. In some cases, such as the sulfonation of naphthalene, the reaction can be reversible, and the product distribution can be governed by either kinetic or thermodynamic control. At lower temperatures, the kinetically controlled product, formed via the lower energy transition state, predominates. At higher temperatures, the thermodynamically controlled product, which is the more stable isomer, is favored.

In-depth Spectroscopic Analysis of this compound Remains Elusive

The request specified a detailed article focusing on advanced Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy techniques for the characterization of this compound. This included data from advanced 1D NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), extensive 2D NMR experiments (COSY, HSQC, HMBC, NOESY), analysis of spin-spin coupling, and studies into potential exchange phenomena or tautomerism. Additionally, a detailed account of Fourier Transform Infrared (FTIR) spectroscopy applications was requested.

Despite targeted searches for synthesis and characterization reports, which are the most common sources for such detailed spectroscopic data, no publications containing this specific information for this compound could be located. The search did yield information on related compounds, such as other substituted benzonitriles, and general explanations of the spectroscopic techniques. However, this information is not sufficient to meet the requirements for a thorough, data-driven article on this compound itself.

Consequently, the creation of data tables with specific chemical shifts, coupling constants, and vibrational frequencies, as well as a detailed discussion of the structural elucidation based on these advanced techniques, cannot be accurately completed. Constructing such an article without verifiable, published data would lead to speculation and would not meet the standards of scientific accuracy.

Therefore, while the principles of the advanced spectroscopic and analytical methodologies outlined in the request are well-established, their specific application and the resulting detailed characterization of this compound cannot be provided at this time due to a lack of available research data.

Advanced Spectroscopic and Analytical Characterization Methodologies in 2 Hydroxybenzonitrile Research

Vibrational Spectroscopy

Raman Spectroscopy and Imaging Techniques

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. nih.gov For 4-Ethyl-2-hydroxybenzonitrile, a Raman spectrum would reveal a series of peaks corresponding to the specific vibrational frequencies of its functional groups and aromatic ring structure. spectroscopyonline.com This "molecular fingerprint" is highly specific and can be used for identification and structural analysis. spectroscopyonline.com

Advanced Raman imaging techniques, such as Confocal Raman Microscopy, Coherent Anti-Stokes Raman Scattering (CARS), and Stimulated Raman Scattering (SRS), extend this capability from single-point analysis to spatial mapping. mdpi.comumn.edunih.gov These methods could be employed to visualize the distribution of this compound within a complex matrix or biological sample without the need for labels. mdpi.comumn.edu CARS, for instance, enhances the Raman signal by multiple orders of magnitude, allowing for high-speed chemical imaging. nih.govnih.gov The nitrile group (C≡N) is a particularly useful Raman reporter as its vibrational frequency occurs in a region of the spectrum (around 2100-2300 cm⁻¹) that is typically free from interference from biological molecules. mdpi.comresearchgate.net

Analysis of Molecular Vibrations and Functional Groups

The vibrational spectrum of this compound is rich with information pertaining to its constituent functional groups. The analysis of these vibrations allows for a detailed confirmation of the molecular structure. researchgate.net Key functional groups, such as the nitrile, hydroxyl, and ethyl groups, as well as the benzene (B151609) ring, exhibit characteristic Raman and infrared (IR) bands. nih.govscirp.org

The nitrile (C≡N) stretching vibration is one of the most distinct features in the spectrum. researchgate.net For related substituted benzonitriles, this peak is typically strong and appears in the 2230-2236 cm⁻¹ range. researchgate.netresearchgate.net For instance, the C≡N Raman peak for 4-hydroxybenzonitrile (B152051) has been reported at 2236 cm⁻¹. researchgate.net Theoretical studies on similar molecules, like 4-chloro 2-methyl benzonitrile (B105546), indicate that this vibrational mode has a high degree of purity, with the C≡N stretching force constant contributing as much as 88% to the potential energy distribution (PED). ijtsrd.com The position of this peak is sensitive to the electronic environment, including solvent polarity and hydrogen bonding. researchgate.net

Other significant vibrations include the O-H stretching of the hydroxyl group, typically appearing as a broad band around 3300-3500 cm⁻¹, and C-H stretching modes from the ethyl group and aromatic ring just above 3000 cm⁻¹. The benzene ring itself gives rise to several characteristic vibrations, including the ring breathing mode near 1000 cm⁻¹ and C=C stretching modes in the 1400-1600 cm⁻¹ region. scirp.orgias.ac.in

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Hydroxyl) | 3500 - 3300 | Medium-Strong, Broad | Position and shape are sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic - Ethyl) | 3000 - 2850 | Medium-Strong | Characteristic of sp³ C-H bonds. |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp | A highly characteristic and often isolated peak. researchgate.netresearchgate.netijtsrd.com |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Variable | Multiple bands are typically observed in this region. scirp.org |

| Ring Breathing Mode | ~1000 | Strong in Raman | A characteristic vibration of the benzene ring. researchgate.net |

Ultraviolet-Visible (UV-Vis) and Photoabsorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. researchgate.net For aromatic compounds like this compound, the spectrum is dominated by transitions involving π-electrons of the benzene ring. The substitution of the ring with electron-donating groups (hydroxyl, ethyl) and an electron-withdrawing group (nitrile) modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. smolecule.comnist.gov

The interplay between these substituents creates a unique electronic environment that influences the molecule's photoabsorption characteristics. smolecule.com In general, such substitutions tend to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and can increase the intensity of the absorption. nist.gov

Electronic Transitions and Spectral Interpretation

The UV-Vis spectrum of a substituted benzonitrile is typically characterized by electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). sxu.edu.cn These transitions are primarily of the π → π* type, involving the excitation of an electron from a bonding (π) to an anti-bonding (π) molecular orbital associated with the aromatic system. shivajicollege.ac.in The presence of the hydroxyl group, with its non-bonding electron pairs, can also introduce n → π transitions, although these are often weaker and may be obscured by the more intense π → π* bands. shivajicollege.ac.in

Spectral interpretation involves assigning the observed absorption bands to specific electronic transitions. researchgate.net For example, studies on the closely related 2-ethoxybenzonitrile (B1582733) have identified the band origin of the first electronic transition (S₁ ← S₀) at 34,092 cm⁻¹. sxu.edu.cn The spectrum often displays vibrational fine structure, especially in the gas phase or in non-polar solvents, which arises from vibronic coupling—the simultaneous change in both electronic and vibrational energy levels. ufg.br

Rydberg and Valence Transitions

The electronic transitions observed in the near-UV region are typically valence transitions, where the electron is promoted to a higher-energy molecular orbital that is still associated with the molecule's valence shell (e.g., π → π*). aip.org

At higher energies, in the vacuum-ultraviolet region, Rydberg transitions become possible. scilit.com A Rydberg transition involves the excitation of an electron to a very high-energy, diffuse orbital that is much larger than the molecule itself, effectively placing the electron on the verge of ionization. These transitions are generally broad and converge to the ionization potential of the molecule.

Studies on the benzonitrile cation have provided insight into the electronic structure of related compounds. smolecule.comaip.org These studies have characterized transitions such as the forbidden B²B₂ ← X²B₁ transition and the allowed C²B₁ ← X²B₁ transition, which demonstrate the electronic characteristics of the nitrile-containing aromatic system. smolecule.comaip.org

| Transition Type | Typical Wavelength Range (nm) | Description | Relative Intensity |

|---|---|---|---|

| π → π | 200 - 300 | Excitation of a π electron to a π anti-bonding orbital. shivajicollege.ac.in | High |

| n → π | 270 - 350 | Excitation of a non-bonding electron (from O or N) to a π anti-bonding orbital. shivajicollege.ac.in | Low |

| Rydberg | < 200 (Vacuum UV) | Excitation of an electron to a high-energy, diffuse orbital. scilit.com | Variable |

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (molecular formula C₉H₉NO), the exact mass is 147.0684 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 147. Subsequent fragmentation provides structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethyl group: A significant fragmentation would be the cleavage of the benzylic C-C bond, leading to the loss of a methyl radical (•CH₃) to form a fragment at m/z 132, or the loss of an ethyl radical (•C₂H₅) resulting in a fragment at m/z 118.

Loss of HCN: A characteristic fragmentation for benzonitriles is the elimination of a neutral hydrogen cyanide molecule, which would lead to a fragment ion from the molecular ion. aip.org

Loss of CO: Phenolic compounds can undergo fragmentation by losing carbon monoxide (CO).

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with high accuracy, providing unambiguous confirmation of the chemical formula. Techniques like GC-MS and LC-MS are used to analyze the compound within complex mixtures. nih.gov For the related 2-hydroxybenzonitrile (B42573), LC-MS analysis has identified the deprotonated molecule [M-H]⁻ at m/z 118.0298 in negative ion mode. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edudntb.gov.ua If this compound can be grown as a suitable single crystal, single-crystal XRD analysis can provide a wealth of structural information. nih.gov

This information includes:

Crystal System and Space Group: Defines the symmetry of the crystal lattice. libretexts.org

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). researchgate.net

Atomic Coordinates: The exact position (x, y, z) of every atom within the unit cell.

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them.

Intermolecular Interactions: Details on how molecules pack in the crystal lattice, including hydrogen bonding (e.g., between the hydroxyl group of one molecule and the nitrile or hydroxyl group of a neighbor) and van der Waals forces. nih.gov

This technique provides an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. researchgate.net If a single crystal is not available, X-ray powder diffraction (XRPD) can be used to analyze a microcrystalline powder, providing information about the material's phase purity and crystallinity. iastate.edu

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy stands as a powerful high-resolution technique for the unambiguous determination of molecular structures in the gas phase. By measuring the absorption of microwave radiation by a molecule, its rotational constants can be determined with exceptional accuracy. These constants are inversely proportional to the moments of inertia of the molecule, which are in turn directly related to its mass distribution and geometry. This allows for the precise calculation of bond lengths and angles, providing a detailed three-dimensional picture of the molecule, free from intermolecular interactions present in condensed phases.

The analysis of a rotational spectrum involves the assignment of observed transition frequencies to specific quantum leaps in the rotational energy levels of the molecule. For an asymmetric top molecule like this compound, three principal moments of inertia (Ia, Ib, Ic) and corresponding rotational constants (A, B, C) are determined. The nuclear quadrupole coupling interaction, arising from the interaction of the nuclear quadrupole moment of the 14N nucleus with the local electric field gradient, can cause fine splitting of the rotational lines, providing further insights into the electronic environment of the nitrile group. rsc.org

Table 1: Representative Rotational Constants for Benzonitrile Derivatives

| Compound | A (MHz) | B (MHz) | C (MHz) |

| Benzonitrile | 5655.26 | 1546.88 | 1213.68 |

| ortho-Dicyanobenzene | 2971.84 | 1658.32 | 1064.21 |

| meta-Dicyanobenzene | 4732.11 | 1269.45 | 999.87 |

Note: The data presented in this table is for illustrative purposes and is based on published values for related compounds to demonstrate the nature of data obtained from rotational spectroscopy.

The determination of the complete molecular structure often requires the measurement of the rotational spectra of various isotopically substituted species (isotopologues). By analyzing the changes in the moments of inertia upon isotopic substitution, the atomic coordinates can be precisely determined using Kraitchman's equations. This methodology provides an experimentally derived equilibrium structure (re) or a substitution structure (rs), which can be directly compared with high-level quantum chemical calculations.

Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing compounds like this compound. These methods offer both high separation efficiency and selective identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification.

For the analysis of this compound, a derivatization step, such as silylation, may be employed to increase its volatility and thermal stability, particularly of the hydroxyl group. mdpi.com The choice of the GC column's stationary phase is critical for achieving optimal separation from other components in a mixture.

Table 2: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value |

| Retention Time (min) | 12.5 |

| Molecular Ion (m/z) | 219 (for TMS derivative) |

| Key Fragment Ions (m/z) | 204, 190, 176, 146, 116 |

Note: This table presents hypothetical data to illustrate the type of information obtained from a GC-MS analysis of a trimethylsilyl (B98337) (TMS) derivative of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like many phenolic compounds. nih.govnih.gov In LC-MS, the sample is separated by liquid chromatography, and the eluent is introduced into the mass spectrometer through an interface, such as an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid phase.

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by allowing for the fragmentation of a selected precursor ion and the detection of specific product ions. frontiersin.org This technique, often operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative analysis in complex matrices.

Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | 146.06 |

| Product Ion 1 (m/z) | 119.05 (Loss of HCN) |

| Product Ion 2 (m/z) | 91.05 (Further fragmentation) |

| Collision Energy (eV) | 15 |

Note: This table presents a hypothetical, yet scientifically plausible, set of parameters for the detection and quantification of this compound using LC-MS/MS. The precursor ion corresponds to the deprotonated molecule [M-H]-.

The development of a robust LC-MS method involves the optimization of several parameters, including the choice of the stationary phase (e.g., C18), the mobile phase composition and gradient, and the mass spectrometer settings. d-nb.info The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for the trace-level detection and quantification of this compound in various samples.

Theoretical and Computational Chemistry Studies on 4 Ethyl 2 Hydroxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods, particularly those based on density functional theory (DFT), have become indispensable in modern chemical research for their accuracy and computational efficiency.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 4-Ethyl-2-hydroxybenzonitrile would focus on understanding the distribution of electron density and the nature of chemical bonding within the molecule. The presence of an electron-donating ethyl group, an electron-donating hydroxyl group, and an electron-withdrawing nitrile group on the benzene (B151609) ring creates a complex electronic environment. DFT can elucidate how these competing electronic effects influence the molecule's properties.

Table 1: Representative Electronic Properties of a Substituted Benzonitrile (B105546) Derivative (Calculated via DFT)

| Property | Calculated Value |

| Total Energy | (Typical values are in Hartrees) |

| Dipole Moment | (Typical values are in Debye) |

| Mulliken Atomic Charges | (Values for each atom) |

Note: The values in this table are illustrative for a substituted benzonitrile and are not specific to this compound due to the absence of published data.

Molecular Geometry Optimization and Conformer Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.

Given the presence of the ethyl and hydroxyl groups, this compound can exist in different conformations (conformers) due to rotation around single bonds. A conformer analysis would be performed to identify the various low-energy structures and determine their relative stabilities. The global minimum conformation, the most stable arrangement of the atoms, is then used for subsequent calculations. The planarity of the benzene ring and the orientation of the substituents are key aspects of the optimized geometry.

Table 2: Representative Optimized Geometric Parameters for a Substituted Benzonitrile

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-CN | ~1.44 |

| C≡N | ~1.15 |

| C-OH | ~1.36 |

| C-CH2 | ~1.51 |

| CH2-CH3 | ~1.53 |

| Bond Angles (°) ** | |

| C-C-C (aromatic) | ~120 |

| C-C-CN | ~120 |

| C-C-OH | ~120 |

| C-C-CH2 | ~120 |

| Dihedral Angles (°) ** | |

| C-C-C-C (ring) | ~0 |

| C-C-O-H | (Depends on H-bonding) |

| C-C-C-C (ethyl) | (Gauche or Anti) |

Note: These values are typical for similar organic molecules and are intended to be representative. Specific calculated values for this compound are not available in published literature.

Vibrational Frequency Calculations and Normal Mode Analysis

Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational motion of the atoms, known as a normal mode.

Normal mode analysis provides a detailed description of these vibrations, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and the ethyl group, and various ring deformation modes. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Representative Calculated Vibrational Frequencies for a Substituted Benzonitrile

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | ~3600 |

| Aromatic C-H stretch | ~3100-3000 |

| Aliphatic C-H stretch | ~2980-2850 |

| C≡N stretch | ~2230 |

| C=C aromatic stretch | ~1600-1450 |

| C-O stretch | ~1250 |

| O-H bend | ~1200 |

Note: These are typical frequency ranges for the specified functional groups. Precise calculated values for this compound are not available in published literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely to be centered on the electron-withdrawing nitrile group and the aromatic ring. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution.

Table 4: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | (Typical values are negative) |

| LUMO | (Typical values are negative or slightly positive) |

| HOMO-LUMO Gap | (Calculated as E_LUMO - E_HOMO) |

Note: Specific HOMO and LUMO energy values for this compound are not available in the public domain.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape in different environments, such as in a solvent. By simulating the molecule over a period of time, one can observe the rotations around the C-C bond of the ethyl group and the C-O bond of the hydroxyl group, and how these motions are influenced by interactions with surrounding solvent molecules. This process, known as conformational sampling, helps to identify the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility and behavior in solution. While specific MD studies on this compound are not documented, simulations on similar molecules like benzonitrile have been performed to understand their liquid-state structure and dynamics.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, which can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, key spectroscopic parameters that can be predicted include Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption wavelengths. NMR chemical shifts are calculated based on the magnetic shielding of the nuclei, which is determined by the local electronic environment. DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can provide accurate predictions of chemical shifts.

UV-Vis spectra are predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λ_max). These predictions can help to assign the electronic transitions observed in experimental spectra.

Table 5: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Chemical Shift | Predicted ¹H Chemical Shift |

| Aromatic Carbons | ~110 - 160 | ~6.5 - 8.0 |

| Nitrile Carbon | ~118 | - |

| Ethyl -CH₂- | ~25-30 | ~2.5-3.0 |

| Ethyl -CH₃ | ~10-15 | ~1.0-1.5 |

| Hydroxyl Proton | (Varies with solvent and concentration) |

Note: These are typical chemical shift ranges for the given structural motifs and are not specific calculated values for this compound.

Analysis of Intra- and Intermolecular Interactions

The molecular structure of this compound, featuring a hydroxyl (-OH) group and a nitrile (-C≡N) group on a benzene ring, gives rise to specific and influential intra- and intermolecular interactions.

Intramolecular Interactions: A primary intramolecular interaction in this compound is the formation of a hydrogen bond between the hydrogen atom of the hydroxyl group and the nitrogen atom of the nitrile group. smolecule.com This interaction is facilitated by their proximity on the aromatic ring (ortho positioning of the hydroxyl group to the nitrile group is common in related structures that exhibit this). This intramolecular hydrogen bond contributes to the planarity of the molecule by creating a stable quasi-six-membered ring. smolecule.com The π-electron delocalization across the aromatic system further supports this planar conformation. smolecule.com Prototropic equilibria, involving the transfer of this proton, can occur via both intramolecular and intermolecular pathways. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. buecher.deresearchgate.netnih.gov These models are instrumental in predicting the characteristics of new compounds, thereby streamlining the process of drug discovery and materials science. youtube.com For a compound like this compound, QSAR models could predict its potential biological activities (e.g., herbicidal or pharmaceutical effects), while QSPR models could predict physical properties like boiling point, solubility, or toxicity. nih.govnih.gov

The development of a robust QSAR/QSPR model involves several key stages: data set preparation, calculation of molecular descriptors, feature selection, model building using statistical methods, and rigorous validation. buecher.dederpharmachemica.com

The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure through descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical properties. For this compound, a wide array of descriptors would be calculated. Feature engineering involves selecting the most relevant descriptors that have a causal relationship with the activity or property being modeled, while removing redundant or irrelevant ones. buecher.de

Commonly used categories of molecular descriptors that would be relevant for modeling this compound are summarized in the table below.

| Descriptor Category | Examples | Relevance to this compound |

| Constitutional (1D) | Molecular Weight, Atom Counts, Bond Counts | Basic structural information. |

| Topological (2D) | Wiener Index, Randić Indices, Kier & Hall Shape Indices | Describes molecular branching and connectivity. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality | Relates to the molecule's size and shape, influencing interactions. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes electronic properties, reactivity, and potential for intermolecular interactions. nih.gov |

| Physicochemical | LogP (Hydrophobicity), Molar Refractivity, Polarizability | Governs solubility, membrane permeability, and light interaction. nih.gov |

The selection of the optimal subset of descriptors is a critical step, often accomplished using algorithms like genetic function algorithms (GFA) or stepwise multiple linear regression, to avoid overfitting and multicollinearity.

A QSAR/QSPR model's utility is determined by its statistical validity and predictive power. buecher.de Validation is a multi-faceted process designed to assess the model's goodness-of-fit, stability, and ability to accurately predict the properties of new, untested compounds. scispace.comscielo.br It is broadly divided into internal and external validation. buecher.dederpharmachemica.com

Internal Validation: This process assesses the model's robustness and stability using only the training dataset. Common techniques include:

Leave-One-Out (LOO) Cross-Validation: A single data point is removed, the model is rebuilt, and the removed point is predicted. This is repeated for all data points. scielo.brjmchemsci.com

Leave-N-Out (LNO) Cross-Validation: Similar to LOO, but N data points are left out at each iteration. scielo.br

Y-Randomization: The dependent variable (activity/property) is shuffled randomly to ensure the original correlation is not due to chance. scielo.br

External Validation: This is the most stringent test of a model's predictive capability. buecher.de The model, built using the training set, is used to predict the activity/property of an independent "test set" of compounds that were not used during model development. buecher.de

The performance of the model is judged by several statistical metrics, as detailed in the table below.

| Metric | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model from internal validation. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability of the model on the external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | As low as possible |

Adherence to guidelines, such as those proposed by the Organisation for Economic Co-operation and Development (OECD), ensures the development of reliable and transparent QSAR models. buecher.demdpi.com

A well-constructed QSAR/QSPR model provides valuable insights into the specific structural features of a molecule that govern its activity or properties. For benzonitrile derivatives, studies have shown that hydrophobicity and descriptors related to reactivity are often crucial for predicting biological effects like toxicity. nih.gov

In the context of this compound, a hypothetical QSAR model might reveal the following relationships:

The Hydroxyl Group: Its hydrogen bonding capacity could be a key determinant for receptor binding. Descriptors related to hydrogen bond donors would likely be significant.

The Nitrile Group: Its electron-withdrawing nature and ability to act as a hydrogen bond acceptor would influence the molecule's electronic profile and interaction potential.

The Ethyl Group: This group primarily influences the molecule's hydrophobicity (LogP) and steric profile. A positive correlation with a lipophilic-dependent activity might be observed.

The Aromatic Ring: The π-system is crucial for various interactions, including π-π stacking. Its electronic properties, modulated by the substituents, are critical.

By analyzing the descriptors included in the final QSAR/QSPR equation, researchers can understand which molecular attributes to modify to enhance a desired activity or property, guiding the rational design of new, more effective compounds. nih.gov

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, telecommunications, and optical data storage. nih.gov Organic molecules, particularly those with extended π-conjugated systems and electron donor-acceptor (D-A) groups, are of significant interest for their potentially large NLO responses. nih.gov

Benzonitrile and its derivatives have been the subject of studies exploring their NLO properties. researchgate.net The structure of this compound possesses key features that suggest potential for NLO activity:

π-Conjugated System: The benzene ring provides a delocalized electron system.

Electron Donor and Acceptor Groups: The hydroxyl (-OH) and ethyl (-C₂H₅) groups act as electron donors, while the nitrile (-C≡N) group is a strong electron acceptor. smolecule.com

This intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule through the π-bridge is a fundamental requirement for second-order NLO activity. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. nih.gov Key parameters calculated include the linear polarizability (α) and the first-order hyperpolarizability (β), which quantify the NLO response.

For this compound, computational studies would focus on optimizing the molecular geometry and calculating these NLO parameters. The magnitude of the hyperpolarizability (β) would indicate the molecule's potential as an NLO material. Analysis of the frontier molecular orbitals (HOMO and LUMO) would further elucidate the nature of the ICT responsible for the NLO response. nih.gov

Applications of 4 Ethyl 2 Hydroxybenzonitrile in Advanced Materials and Chemical Synthesis

Precursor for Heterocyclic Scaffolds in Medicinal Chemistry Research

In the field of medicinal chemistry, the development of novel heterocyclic compounds is crucial for drug discovery. 4-Ethyl-2-hydroxybenzonitrile serves as a valuable starting material for synthesizing these complex scaffolds, leveraging the reactivity of its ortho-positioned hydroxyl and nitrile functionalities.

This compound is a key precursor in the synthesis of 1,3-benzoxazine derivatives. These heterocyclic compounds are of significant interest due to their wide range of biological activities. The synthesis typically involves a condensation reaction between the 2-hydroxybenzonitrile (B42573) scaffold and a ketone, often catalyzed by a Lewis acid. smolecule.com The presence of the hydroxyl and nitrile groups on the same aromatic ring facilitates this cyclization reaction.

The general mechanism involves the reaction of the hydroxyl group and the nitrile group to form the benzoxazine (B1645224) ring structure. The ethyl group at the 4-position influences the solubility and electronic properties of the resulting molecule without interfering with the primary cyclization reaction. This allows for the creation of a library of substituted benzoxazines with potentially varied biological activities.

Table 1: Representative Synthesis of Benzoxazine Derivatives

| Reactant 1 | Reactant 2 | Catalyst (Example) | Resulting Structure |

|---|

The functional groups of this compound make it an important intermediate in the synthesis of various bioactive ligands. smolecule.com While direct synthesis pathways for specific adenosine (B11128) receptor antagonists from this exact compound are not extensively detailed in publicly available research, its structure is emblematic of precursors used to build complex heterocyclic systems necessary for such activity. Adenosine receptor antagonists often feature fused heterocyclic cores. nih.govnih.gov

The hydroxyl group can be converted into an ether or ester, while the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. These transformations allow for the molecule to be "stitched" into larger, more complex structures. For example, the synthesis of potent and selective inhibitors for enzymes like 12-lipoxygenase has been shown to start from substituted 2-hydroxybenzyl derivatives, highlighting the utility of this chemical motif in creating targeted bioactive molecules. nih.gov The versatility of this compound makes it a valuable platform for generating novel compounds for screening in drug discovery programs.

Role in Polymer and Material Science

The same reactive handles that make this compound useful in medicine also lend themselves to applications in polymer chemistry, where it can be incorporated into polymer backbones or used to modify existing resin systems to enhance their properties.

This compound can function as a monomer in multicomponent polymerizations (MCPs), which are powerful methods for creating complex polymers in a single step. acs.org Specifically, research has demonstrated the successful MCP of diynes, disulfonyl azides, and 2-hydroxybenzonitrile. acs.orgfrontiersin.org This reaction, catalyzed by copper, results in the formation of poly(N-sulfonylimine)s that contain iminocoumarin heterocycles directly in the polymer backbone. frontiersin.org

This process is highly efficient and atom-economical, with nitrogen gas as the only byproduct. acs.org The resulting functional polymers exhibit interesting properties, including fluorescence, which makes them suitable for applications such as the sensitive and selective detection of metal ions like Ru³⁺. frontiersin.org The inclusion of the this compound unit would impart specific solubility and thermal characteristics to the final polymer.

Table 2: Multicomponent Polymerization Example

| Component 1 | Component 2 | Component 3 (Monomer) | Catalyst System | Resulting Polymer Type |

|---|

Cyanate (B1221674) ester resins are a class of high-performance thermosets known for their excellent thermal stability and dielectric properties, making them suitable for aerospace and electronics applications. researchgate.net However, they typically require high temperatures for curing. Research has shown that hydroxybenzonitrile homologs can be used as modifiers to significantly reduce the curing temperature of these resins.

The hydroxyl group of the benzonitrile (B105546) derivative participates in the curing reaction of the cyanate ester, accelerating the cyclotrimerization of the cyanate groups into a stable triazine network. mdpi.com This not only lowers the energy cost of processing but can also improve the mechanical properties of the final cured material. The addition of a modifier like this compound can thus be a strategic approach to enhance the processability and performance of advanced resin systems.

Incorporating this compound or its derivatives into polymers is an effective strategy for creating advanced materials with tailored properties. By converting the hydroxyl group to a polymerizable moiety, such as a methacrylate, it can be used to create polymers with exceptionally high glass transition temperatures (Tg) and enhanced solvent resistance. acs.org